(S)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride
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Overview
Description
(S)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride is a chemical compound with the molecular formula C16H31ClN2O2. It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 2-butylpiperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired hydrochloride salt. The process may involve steps such as:
Protection of the amine group: Using tert-butyl chloroformate to protect the amine group of piperazine.
Alkylation: Introduction of the butyl group through an alkylation reaction.
Formation of the hydrochloride salt: Treatment with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The key steps include:
Raw material preparation: Ensuring the purity and availability of starting materials.
Reaction optimization: Fine-tuning reaction conditions such as temperature, pressure, and pH to maximize yield and purity.
Purification: Using techniques like crystallization, filtration, and drying to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it to secondary or primary amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of secondary or primary amines.
Substitution: Formation of various substituted piperazine derivatives.
Scientific Research Applications
(S)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-butylpiperazine-1-carboxylate hydrochloride
- tert-Butyl 2-ethylpiperazine-1-carboxylate hydrochloride
- tert-Butyl 2-isopropylpiperazine-1-carboxylate hydrochloride
Uniqueness
(S)-tert-Butyl 2-butylpiperazine-1-carboxylate hydrochloride is unique due to its specific structural configuration and the presence of both tert-butyl and butyl groups. This combination imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
CAS No. |
1217482-46-6 |
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Molecular Formula |
C13H27ClN2O2 |
Molecular Weight |
278.82 g/mol |
IUPAC Name |
tert-butyl (2S)-2-butylpiperazine-1-carboxylate;hydrochloride |
InChI |
InChI=1S/C13H26N2O2.ClH/c1-5-6-7-11-10-14-8-9-15(11)12(16)17-13(2,3)4;/h11,14H,5-10H2,1-4H3;1H/t11-;/m0./s1 |
InChI Key |
CUEVHLSHYHGZFJ-MERQFXBCSA-N |
Isomeric SMILES |
CCCC[C@H]1CNCCN1C(=O)OC(C)(C)C.Cl |
Canonical SMILES |
CCCCC1CNCCN1C(=O)OC(C)(C)C.Cl |
Origin of Product |
United States |
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